![molecular formula C17H20N2O2 B1391253 N-(4-Amino-2-methylphenyl)-2-phenoxybutanamide CAS No. 1020057-54-8](/img/structure/B1391253.png)
N-(4-Amino-2-methylphenyl)-2-phenoxybutanamide
Overview
Description
N-(4-Amino-2-methylphenyl)-2-phenoxybutanamide, also known as 4-amino-2-methylphenoxybutanamide, is a synthetic compound used in various scientific research applications. It is a white powder and has an empirical formula of C11H18N2O2. 4-amino-2-methylphenoxybutanamide is a potent agonist of the metabotropic glutamate receptor 2 (mGluR2) and has been used in a variety of studies to investigate the structure and function of mGluR2 in the central nervous system.
Scientific Research Applications
Anticonvulsant and Pain-Attenuating Properties
Research demonstrates that derivatives of N-(4-Amino-2-methylphenyl)-2-phenoxybutanamide, specifically primary amino acid derivatives (PAADs), exhibit significant activities in anticonvulsant models and neuropathic pain models. These derivatives outperform conventional drugs like phenobarbital and phenytoin in efficacy. Electron-withdrawing groups at specific sites in the molecular structure retain activity, while electron-donating groups lead to a loss of activity. The incorporation of specific groups, like 3-fluorobenzyloxy or 3-fluorophenoxymethyl, has been shown to improve the activity of these compounds (King et al., 2011).
Antitumor Properties
2-(4-Aminophenyl)benzothiazoles, structurally related to N-(4-Amino-2-methylphenyl)-2-phenoxybutanamide, demonstrate potent and selective antitumor properties. They show activity against carcinoma cells by depleting these compounds from nutrient media. Sensitive tumor cells form DNA adducts in response to these compounds. The generation of these adducts distinguishes sensitive tumors from resistant ones, making these compounds potentially useful in targeted cancer therapy (Leong et al., 2003).
Inhibition of Met Kinase Superfamily
Another application of derivatives similar to N-(4-Amino-2-methylphenyl)-2-phenoxybutanamide is in the inhibition of the Met kinase superfamily. These compounds show promise in cancer treatment, particularly for tumors that depend on Met signaling. For example, the compound BMS-777607, a selective and orally efficacious inhibitor of the Met kinase superfamily, has been advanced into phase I clinical trials due to its excellent efficacy and favorable pharmacokinetic and safety profiles (Schroeder et al., 2009).
properties
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-phenoxybutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-3-16(21-14-7-5-4-6-8-14)17(20)19-15-10-9-13(18)11-12(15)2/h4-11,16H,3,18H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLRBYHHZYCHTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=C(C=C1)N)C)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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